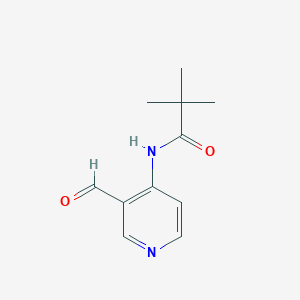

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMXCEJBHWHTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381490 | |

| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86847-71-4 | |

| Record name | N-(3-Formylpyridin-4-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

CAS Number: 86847-71-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. Due to the limited publicly available information on the specific biological activity and mechanism of action of this compound, this guide focuses on its chemical aspects.

Chemical and Physical Properties

This compound is a pyridine derivative with a molecular weight of 206.24 g/mol .[1][2][3] Its structure features a pivaloyl amide group and a formyl group attached to a pyridine ring. These functional groups make it a potential building block in medicinal chemistry and organic synthesis.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 86847-71-4 | [1][2][3] |

| Molecular Formula | C11H14N2O2 | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| Appearance | Brown powder | [2] |

| Melting Point | 60-63 °C | [3] |

| Boiling Point (Predicted) | 406.1 ± 30.0 °C | [3] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [3] |

| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [1][2] |

| InChI Key | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [1][2] |

Synthesis

The synthesis of this compound can be achieved through the N-acylation of 4-amino-3-formylpyridine with pivaloyl chloride. This reaction involves the formation of an amide bond between the amino group of the pyridine derivative and the acyl chloride.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method based on standard N-acylation procedures.

Materials:

-

4-Amino-3-formylpyridine

-

Pivaloyl chloride

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine or triethylamine

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-amino-3-formylpyridine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.

-

Acylation: Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectral Data

Table 2: Predicted and Representative Spectral Data

| Technique | Data |

| ¹H NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: ~10.2 (s, 1H, -CHO), ~9.0 (s, 1H, pyridine-H), ~8.5 (d, 1H, pyridine-H), ~7.5 (d, 1H, pyridine-H), ~8.0 (br s, 1H, -NH-), 1.35 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR | Predicted chemical shifts (δ, ppm) in CDCl₃: ~190 (-CHO), ~177 (-C=O, amide), ~155, ~145, ~140, ~125, ~120 (pyridine carbons), ~40 (-C(CH₃)₃), ~27 (-C(CH₃)₃) |

| IR | Predicted characteristic peaks (cm⁻¹): ~3300 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1700 (C=O stretch, aldehyde), ~1680 (C=O stretch, amide), ~1580, ~1480 (C=C and C=N stretch, pyridine ring) |

| Mass Spec. | Predicted m/z: 206.11 (M⁺), fragments corresponding to the loss of the pivaloyl group and other characteristic fragments. |

Biological Activity and Signaling Pathways

Currently, there is no specific information in the public domain detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate its pharmacological profile.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification.

Conclusion

This compound is a readily synthesizable compound with potential applications as a building block in drug discovery and organic synthesis. This technical guide provides a foundational understanding of its chemical properties and a detailed protocol for its preparation. Further investigation into its biological activities is warranted to explore its full potential.

References

In-depth Technical Guide: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a chemical compound with potential applications in research and development. This technical guide provides a summary of its known chemical properties based on publicly available data. Currently, there is a notable absence of detailed experimental protocols for its synthesis and purification, as well as a lack of published studies on its biological activity and mechanism of action. This document serves to consolidate the existing information and highlight the areas where further research is required.

Chemical Properties

This compound, with the CAS Number 86847-71-4, is a solid at room temperature, often appearing as a brown powder.[1] It is classified as an N-arylamide and an organonitrogen compound. The fundamental chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][3] |

| Molecular Weight | 206.24 g/mol | [1][2][3] |

| CAS Number | 86847-71-4 | [1][2][3] |

| Appearance | Solid, brown powder | [1] |

| Melting Point | 60-63 °C | [4] |

| Boiling Point (Predicted) | 406.1 ± 30.0 °C | [4] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [4] |

| InChI | 1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,12,13,15) | [2][3] |

| InChI Key | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [2][3] |

| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde, N-(3-formyl-4-pyridinyl)-2,2-dimethylpropanamide | [1][4] |

Synthesis and Experimental Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. While the compound is available from commercial suppliers, the synthetic routes used for its production are proprietary and not publicly disclosed.

For researchers interested in the synthesis of this or similar molecules, a potential synthetic approach could involve the acylation of 4-amino-3-formylpyridine with pivaloyl chloride. This general strategy is based on known methods for the acylation of aminopyridine derivatives. A generalized workflow for such a synthesis is proposed below.

Disclaimer: This proposed workflow is hypothetical and has not been experimentally validated. Researchers should conduct their own literature search for analogous reactions and optimize the conditions accordingly, adhering to all laboratory safety protocols.

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available information regarding the biological activity of this compound. No studies have been identified that investigate its mechanism of action, potential therapeutic targets, or its effects on any signaling pathways.

The absence of such data presents an opportunity for new research. The structural motifs present in the molecule, namely the pyridine carboxaldehyde and the pivalamide group, are found in various biologically active compounds, suggesting that this molecule could be of interest for screening in drug discovery programs.

Future Research Directions

The lack of comprehensive data on this compound highlights several key areas for future investigation:

-

Development and publication of a robust and scalable synthetic protocol. This would enable wider access to the compound for research purposes.

-

Comprehensive spectroscopic characterization. Detailed NMR, IR, and mass spectrometry data would confirm the structure and purity of the synthesized compound.

-

Broad biological screening. Investigating the activity of this compound against a wide range of biological targets (e.g., enzymes, receptors) could uncover potential therapeutic applications.

-

Mechanism of action studies. Should any biological activity be identified, further research into its mechanism of action and its effects on cellular signaling pathways would be crucial.

The following logical diagram outlines a potential path forward for the investigation of this compound.

Conclusion

This compound is a chemical entity for which only basic chemical and physical properties are currently documented. There is a significant gap in the scientific literature concerning its synthesis, experimental protocols, and biological activity. This guide serves as a baseline of current knowledge and a call to the research community to explore the potential of this and similar molecules. The structured approach to future research outlined herein could pave the way for new discoveries in medicinal chemistry and drug development.

References

An In-depth Technical Guide to the Molecular Structure of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and available data for N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. The document is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. All quantitative data has been consolidated into structured tables for ease of reference. This guide also includes a conceptual framework for its synthesis and mandatory visualizations to illustrate its molecular architecture and a potential synthetic pathway.

Molecular Identity and Physicochemical Properties

This compound is a pyridine derivative characterized by the presence of both an aldehyde and an amide functional group.[1] Its core structure consists of a pyridine ring substituted with a formyl group at the 3-position and a pivalamide (2,2-dimethylpropanamide) group at the 4-position.

General and Physicochemical Data

The key identifying and physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in experimental settings, including solubility and reaction condition considerations.

| Property | Value | Reference |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde | [3][4] |

| CAS Number | 86847-71-4 | [1][4] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1][2][4][5] |

| Molecular Weight | 206.24 g/mol | [1][4][5] |

| Appearance | Brown powder / solid | [3] |

| Melting Point | 60-63°C | [4] |

| Boiling Point | 406.1 ± 30.0 °C (Predicted) | [4] |

| Density | 1.165 ± 0.06 g/cm³ | [4] |

| Topological Polar Surface Area (TPSA) | 59.1 Ų | [4] |

| XLogP3 | 1.95170 | [4] |

Structural Identifiers

For unambiguous identification in computational chemistry and database searches, the following structural identifiers are provided.

| Identifier | String | Reference |

| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [1] |

| InChI | 1S/C11H14N2O2/c1-11(2,3)10(15)13-9-4-5-12-6-8(9)7-14/h4-7H,1-3H3,(H,13,15) | |

| InChIKey | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [1] |

Molecular Structure Visualization

The two-dimensional chemical structure of this compound is depicted below. This visualization clarifies the atomic connectivity and the spatial arrangement of the functional groups on the pyridine ring.

Experimental Protocols & Synthesis

Conceptual Synthesis Workflow

The following diagram illustrates a logical workflow for the proposed synthesis. This represents a standard amide bond formation reaction.

Spectroscopic Data

Structural elucidation of this compound would rely on standard spectroscopic techniques. While the raw spectral data is not publicly available, the types of analyses that would be performed include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To determine the number and types of hydrogen atoms and their connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments within the molecule.

-

IR (Infrared Spectroscopy): To identify the characteristic vibrational frequencies of the functional groups, such as the C=O stretches of the aldehyde and amide, and the N-H stretch of the amide.

-

MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Biological Activity and Signaling Pathways

As of the date of this report, there is no publicly available information regarding the biological activity, pharmacological profile, or involvement in any specific signaling pathways for this compound. Further research would be required to investigate its potential as a bioactive compound.

Safety Information

Based on available data, this compound is classified as an irritant. The GHS hazard classifications and precautionary statements are summarized below. Standard laboratory safety protocols should be followed when handling this compound.

| Hazard Information | Details | Reference |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| Signal Word | Warning | |

| Hazard Statements | H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | [4] |

| Precautionary Statements | P261, P264, P272, P280, P302 + P352, P305 + P351 + P338 | |

| Hazard Classifications | Eye Irrit. 2, Skin Sens. 1 | |

| Storage Class | 11 (Combustible Solids) |

Conclusion

This compound is a well-characterized small molecule with readily available physicochemical data. While its biological role remains unexplored, its molecular structure presents potential for further investigation in medicinal chemistry and drug discovery as a building block or a scaffold for more complex molecules. The conceptual synthetic pathway outlined provides a basis for its laboratory-scale preparation. It is imperative for researchers to handle this compound in accordance with the provided safety guidelines.

References

- 1. This compound | CAS 86847-71-4 [matrix-fine-chemicals.com]

- 2. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 3. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. calpaclab.com [calpaclab.com]

Technical Guide: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical guide on the synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, a key building block in medicinal chemistry. The synthesis proceeds via the N-acylation of 4-aminopyridine-3-carboxaldehyde with pivaloyl chloride. This guide outlines the detailed experimental protocol, presents key data in a structured format, and includes a visual representation of the synthesis pathway.

Introduction

This compound (also known as 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde or 4-pivalamidopyridine-3-carboxaldehyde) is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure, incorporating a reactive aldehyde group and a pivaloyl-protected amine on a pyridine scaffold, allows for diverse downstream chemical modifications. This guide details a reliable and straightforward synthetic route to this compound.

Synthesis Pathway

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. The primary amino group of 4-aminopyridine-3-carboxaldehyde attacks the electrophilic carbonyl carbon of pivaloyl chloride. A non-nucleophilic base, such as triethylamine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction.

Reaction Scheme:

Physicochemical Data

The key physicochemical properties of the starting material and the final product are summarized in the table below for easy reference.

| Property | 4-Aminopyridine-3-carboxaldehyde | This compound |

| CAS Number | 42373-30-8 | 86847-71-4 |

| Molecular Formula | C₆H₆N₂O | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 122.12 g/mol | 206.24 g/mol |

| Appearance | Solid | Brown powder[1] |

| Melting Point | Not available | 60-63 °C |

Experimental Protocol

This protocol is based on established procedures for the N-acylation of aminopyridines.

Materials:

-

4-Aminopyridine-3-carboxaldehyde

-

Pivaloyl chloride

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

Water (H₂O)

-

Hexane

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried, nitrogen-flushed round-bottom flask, add 4-aminopyridine-3-carboxaldehyde (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the reaction mixture.

-

Addition of Acylating Agent: Slowly add a solution of pivaloyl chloride (1.05 equivalents) in anhydrous DCM to the cooled reaction mixture over 30 minutes.

-

Reaction: After the complete addition of pivaloyl chloride, continue stirring the reaction mixture at 0 °C for an additional 30 minutes. Then, allow the reaction to warm to room temperature and stir for another 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water. Separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water (3 times). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product. Recrystallize the crude solid from a hot mixture of DCM and hexane to afford the pure this compound as a white to brown solid. An estimated yield for this type of reaction is typically in the range of 70-90%.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of the synthesis of this compound. The described N-acylation protocol is a robust and efficient method for obtaining this key intermediate, which is of significant interest to the pharmaceutical and drug development industries. The provided data and visualizations aim to facilitate the practical application of this synthetic procedure in a research and development setting.

References

An In-depth Technical Guide to N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and a discussion of potential biological relevance for the compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide. While direct experimental data on the biological activity of this specific molecule is not extensively documented in publicly available literature, this guide places it within the context of relevant signaling pathways where similar chemical scaffolds are of interest.

Compound Identification and Physicochemical Properties

The IUPAC name for the compound is This compound .[1] It is also known by several synonyms, including 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde and 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde.[2][3]

The quantitative physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 86847-71-4 | |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | Brown powder or solid | [2] |

| Melting Point | 60-63 °C | [3] |

| Boiling Point (Predicted) | 406.1 ± 30.0 °C | [3] |

| Density (Predicted) | 1.165 ± 0.06 g/cm³ | [3] |

| SMILES | CC(C)(C)C(=O)Nc1ccncc1C=O | [2] |

| InChI Key | ICMXCEJBHWHTBH-UHFFFAOYSA-N | [2] |

Proposed Synthesis: Acylation of 4-Aminopyridine-3-carbaldehyde

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

This protocol is a generalized procedure based on standard acylation methods for aminopyridines.[4][5][6]

Materials:

-

4-Aminopyridine-3-carbaldehyde (1.0 eq)

-

Pivaloyl chloride (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine or Triethylamine (1.5 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-aminopyridine-3-carbaldehyde and dissolve it in anhydrous dichloromethane.

-

Addition of Base: Add anhydrous pyridine or triethylamine to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add pivaloyl chloride dropwise to the stirred solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography or recrystallization to yield the final product, this compound.[7]

Caption: Experimental workflow for the proposed synthesis.

Potential Biological Context: The TAK1 Signaling Pathway

While no specific biological target has been identified for this compound in the literature, its chemical structure, a substituted pyridine, is a common scaffold in kinase inhibitors. A relevant pathway for such molecules is the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) signaling pathway. TAK1 is a key mediator in the signaling cascades of inflammatory cytokines like TNF-α and IL-1β.[8][9]

TAK1 is a member of the MAPKKK family and its activation leads to the downstream activation of both the NF-κB and MAPK (JNK and p38) pathways.[8][10] These pathways are crucial in regulating immune and inflammatory responses, cell survival, and apoptosis.[8] Dysregulation of TAK1 signaling is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[11][12]

Caption: The TAK1 signaling cascade.

To determine if a compound like this compound acts as a TAK1 inhibitor, a series of in vitro experiments could be conducted.

1. In Vitro Kinase Assay:

-

Objective: To directly measure the effect of the compound on TAK1 enzymatic activity.

-

Method: A purified, active TAK1/TAB1 enzyme complex is incubated with a specific substrate (e.g., a peptide) and ATP. The compound of interest is added at various concentrations. The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using methods like radiometric assays (³²P-ATP) or fluorescence-based assays. A known TAK1 inhibitor, such as Takinib or (5Z)-7-Oxozeaenol, would be used as a positive control.[13][14]

2. Cellular Assay for Downstream Signaling:

-

Objective: To assess if the compound can inhibit TAK1 signaling within a cellular context.

-

Method: A suitable cell line (e.g., THP-1 macrophages) is pre-treated with the test compound at various concentrations.[13] The cells are then stimulated with a known TAK1 activator, such as TNF-α or LPS.[9] After stimulation, cell lysates are collected and analyzed by Western blotting to detect the phosphorylation status of key downstream proteins, such as TAK1 (autophosphorylation), IKKβ, p38, and JNK. A decrease in the phosphorylation of these downstream targets in the presence of the compound would indicate inhibition of the TAK1 pathway.

Caption: Workflow for screening a potential TAK1 inhibitor.

Safety and Handling

This compound is classified as an irritant.[3] Safety data from suppliers indicate the following hazards and precautionary measures:

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

References

- 1. This compound | CAS 86847-71-4 [matrix-fine-chemicals.com]

- 2. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | TAK1-TABs Complex: A Central Signalosome in Inflammatory Responses [frontiersin.org]

- 9. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multifaceted Roles of TAK1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting of TAK1 in inflammatory disorders and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. TAK1 inhibition attenuates both inflammation and fibrosis in experimental pneumoconiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a compound of interest in synthetic chemistry and potentially in drug discovery. A thorough understanding of its solubility is critical for its application in these fields, influencing everything from reaction conditions to formulation development. This technical guide addresses the current landscape of solubility data for this compound. Due to the absence of publicly available quantitative solubility data, this document provides a framework for its determination. It outlines a standard experimental protocol for assessing solubility, presents a hypothetical data structure for recording such measurements, and illustrates the experimental workflow and the key factors influencing solubility through detailed diagrams. This guide serves as a practical resource for researchers initiating work with this compound or similar novel compounds.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that governs its behavior in various chemical and biological systems. For this compound, a compound with potential applications in medicinal chemistry, understanding its solubility in different solvents is paramount for its synthesis, purification, formulation, and in vitro/in vivo testing.

Currently, a comprehensive search of scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. This guide is therefore designed to equip researchers with the necessary knowledge to determine and interpret the solubility of this and other novel organic compounds.

Hypothetical Solubility Data Presentation

To facilitate a systematic study and comparison, solubility data should be meticulously organized. The following tables present a hypothetical but structured representation of how quantitative solubility data for this compound could be recorded.

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C (Room Temperature)

| Solvent | Polarity Index | Dielectric Constant (ε) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Water | 10.2 | 80.1 | Data not available | Data not available | Expected to be low |

| Ethanol | 5.2 | 24.5 | Data not available | Data not available | |

| Methanol | 6.6 | 32.7 | Data not available | Data not available | |

| Acetone | 5.1 | 20.7 | Data not available | Data not available | |

| Dichloromethane (DCM) | 3.1 | 9.1 | Data not available | Data not available | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Data not available | Data not available | |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | Data not available | Data not available | |

| Toluene | 2.4 | 2.4 | Data not available | Data not available | |

| Hexane | 0.1 | 1.9 | Data not available | Data not available | Expected to be very low |

Table 2: Hypothetical Temperature Dependence of Solubility of this compound in Ethanol

| Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |

| 10 | Data not available | Data not available |

| 25 | Data not available | Data not available |

| 40 | Data not available | Data not available |

| 60 | Data not available | Data not available |

Experimental Protocol for Solubility Determination

A reliable and widely used method for determining the equilibrium solubility of a solid compound is the shake-flask method.[1][2][3] This protocol provides a step-by-step guide for its implementation.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but this should be determined empirically.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove all undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the filtered supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Record the temperature at which the experiment was conducted.

-

Visualizing Experimental and Logical Frameworks

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a solid compound.

Factors Influencing Solubility

The solubility of an organic compound like this compound is not an intrinsic constant but is influenced by several factors. The principle of "like dissolves like" is a fundamental concept, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[4][5][6] The diagram below illustrates the interplay between solute and solvent properties that govern solubility.

Conclusion

References

Uncharted Territory: The Biological Activity of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide Remains Undisclosed

Despite a comprehensive investigation into the biological properties of the chemical compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, no publicly available data exists to delineate its specific biological activities, mechanism of action, or therapeutic potential. Extensive searches of scientific literature and patent databases have yielded no experimental evidence of its evaluation in biological systems. The compound, with the chemical formula C11H14N2O2, is listed primarily in chemical supplier catalogs, indicating its availability for research purposes, but its pharmacological profile remains uncharacterized.

This absence of information precludes the creation of an in-depth technical guide as requested. Without foundational data on its biological targets and effects, it is impossible to summarize quantitative data, provide detailed experimental protocols, or map its involvement in cellular signaling pathways.

While the structural features of this compound might suggest potential interactions with various biological targets, any such hypotheses would be purely speculative without supporting experimental data. The presence of a pyridine ring and an amide linkage are common motifs in biologically active molecules, but this alone does not provide sufficient information to predict its function.

For researchers, scientists, and drug development professionals interested in this particular molecule, the current landscape represents a true frontier. The lack of existing research means that any investigation into its biological activity would be novel and could potentially uncover new pharmacological properties. Future research efforts would need to begin with foundational in vitro screening assays to identify any potential biological targets. These could include broad-based cellular viability assays, receptor binding assays, or enzyme inhibition assays across a panel of relevant targets.

Should initial screenings reveal any significant biological activity, subsequent steps would involve target deconvolution to identify the specific protein or pathway being modulated. This would be followed by more detailed in vitro and in vivo studies to characterize the compound's potency, efficacy, and pharmacokinetic profile.

Until such studies are conducted and their results published, the biological activity of this compound will remain an open question. The scientific community awaits the first report that will shed light on the potential of this unexplored chemical entity.

Uncharted Territory: The Therapeutic Potential of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide Remains Undisclosed

Despite a comprehensive review of scientific literature and patent databases, the specific therapeutic targets and biological activity of the compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide are currently not documented in publicly available research. This technical assessment sought to provide an in-depth guide for researchers and drug development professionals on the compound's potential therapeutic applications. However, the absence of published data precludes a detailed analysis of its mechanism of action, quantitative efficacy, and associated signaling pathways at this time.

This compound, with the chemical formula C₁₁H₁₄N₂O₂ and CAS number 86847-71-4, is commercially available as a research chemical. Its structure features a pyridine ring, a formyl group, and a propanamide moiety, elements that are present in various biologically active molecules. The pyridine scaffold is a common feature in many approved drugs, and amide functionalities are key to the structure and function of a vast array of pharmaceuticals.

While the specific biological profile of this compound is unknown, the broader class of pyridine derivatives has been investigated for a wide range of therapeutic applications. For instance, various pyridine-containing compounds have been explored for their potential as anti-malarial, antimicrobial, and fungicidal agents.[1][2][3] However, it is crucial to emphasize that these findings relate to different structural analogs and cannot be extrapolated to predict the activity of this compound.

The lack of published research on this specific compound means that essential information for a technical guide, such as quantitative data on biological activity (e.g., IC₅₀, Kᵢ values), detailed experimental protocols for its evaluation, and diagrams of any implicated signaling pathways, does not exist.

Future Directions

The absence of data presents a clear opportunity for novel research. A logical first step for investigators interested in this molecule would be to conduct high-throughput screening assays against a diverse panel of therapeutic targets. This could involve screening against various receptors, enzymes, and ion channels implicated in different disease areas.

A potential, though entirely speculative, workflow for such an investigation is outlined below.

References

- 1. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: Synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed two-step protocol for the synthesis of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves the initial acylation of 4-aminopyridine with pivaloyl chloride to yield N-(pyridin-4-yl)-2,2-dimethylpropanamide, followed by a Vilsmeier-Haack formylation to introduce the formyl group at the 3-position of the pyridine ring. This application note includes detailed experimental procedures, tables of reactants and expected yields, and diagrams illustrating the synthetic workflow and reaction mechanism.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of both a formyl group and a pivaloyl-protected amine on the pyridine scaffold allows for diverse downstream functionalization, making it a versatile precursor for the generation of compound libraries in drug discovery programs. This protocol outlines a reliable and reproducible method for its preparation in a laboratory setting.

Data Presentation

Table 1: Reactants and Stoichiometry for the Synthesis of N-(pyridin-4-yl)-2,2-dimethylpropanamide (Step 1)

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |

| 4-Aminopyridine | 94.11 | 21.3 | 2.0 g | 1.0 |

| Pivaloyl chloride | 120.58 | 25.6 | 3.1 mL | 1.2 |

| Triethylamine | 101.19 | 63.9 | 8.9 mL | 3.0 |

| Dichloromethane | - | - | 20 mL | - |

Table 2: Expected Product and Yield for Step 1

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |

| N-(pyridin-4-yl)-2,2-dimethylpropanamide | 178.23 | 3.79 | ~3.6 | ~95 |

Table 3: Reactants and Stoichiometry for the Synthesis of this compound (Step 2)

| Reactant | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume | Molar Equiv. |

| N-(pyridin-4-yl)-2,2-dimethylpropanamide | 178.23 | 10.0 | 1.78 g | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 33.0 | 3.2 mL | 3.3 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL | - |

Table 4: Expected Product and Physical Properties

| Product | Molecular Weight ( g/mol ) | Formula | Appearance | Purity |

| This compound | 206.24 | C₁₁H₁₄N₂O₂ | Brown powder | ≥95% |

Experimental Protocols

Step 1: Synthesis of N-(pyridin-4-yl)-2,2-dimethylpropanamide

This procedure is adapted from a known literature method.

Materials:

-

4-Aminopyridine

-

Pivaloyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 4-aminopyridine (2.0 g, 21.3 mmol) in dichloromethane (20 mL).

-

At room temperature, add pivaloyl chloride (3.1 mL, 25.6 mmol) dropwise to the solution.

-

Subsequently, add triethylamine (8.9 mL, 63.9 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Quench the reaction by adding water.

-

Extract the organic layer with ethyl acetate.

-

Combine the organic layers and wash with saturated sodium chloride solution (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of dichloromethane and methanol (20:1, v/v) as the eluent.

-

Collect the fractions containing the desired product and concentrate to afford N-(pyridin-4-yl)-2,2-dimethylpropanamide as a white solid.

Expected Yield: Approximately 3.6 g (95%).

Characterization (¹H NMR):

-

¹H NMR (300 MHz, CDCl₃): δ 8.47 (d, J = 6.1 Hz, 2H), 7.79 (br s, 1H), 7.52 (d, J = 6.0 Hz, 2H), 1.32 (s, 9H).

Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)

This is a general procedure for the Vilsmeier-Haack formylation of an activated pyridine ring.

Materials:

-

N-(pyridin-4-yl)-2,2-dimethylpropanamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a fume hood, add phosphorus oxychloride (3.2 mL, 33 mmol) dropwise to N,N-dimethylformamide (20 mL) at room temperature with stirring.

-

After 15 minutes, add N-(pyridin-4-yl)-2,2-dimethylpropanamide (1.78 g, 10 mmol) to the resulting solution.

-

Stir the reaction mixture at room temperature for 48 hours. A precipitate may form.

-

Filter the precipitate and wash it with acetonitrile (approx. 10 mL).

-

Dissolve the precipitate in water (approx. 30 mL).

-

Alkalize the solution with a potassium carbonate solution to pH 10. A solid should precipitate.

-

Filter the solid, wash with water, and dry to obtain the crude product.

-

Alternatively, if a precipitate does not form readily, extract the aqueous solution with ethyl acetate (2 x 10 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in vacuo to furnish the title product.

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Mandatory Visualization

Caption: Synthetic workflow for this compound.

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Application Note & Protocol: In Vitro Characterization of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

Introduction

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a novel synthetic compound with potential applications in drug discovery. Its structural features, particularly the pyridine core, suggest possible interactions with various enzymatic targets. This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound against Histone Deacetylase 1 (HDAC1), a key enzyme in epigenetic regulation. The provided methodologies are intended for researchers, scientists, and professionals in the field of drug development.

Compound Information

| Compound Name | IUPAC Name | Abbreviation | Molecular Formula | Molecular Weight | CAS Number |

| This compound | This compound | Cpd-X | C11H14N2O2 | 206.24 g/mol | Not Available |

Principle of the HDAC1 Inhibition Assay

This protocol describes a fluorogenic in vitro assay to determine the inhibitory potential of this compound against human recombinant HDAC1. The assay is based on a two-step enzymatic reaction. In the first step, HDAC1 deacetylates a fluorogenic substrate. In the second step, a developer solution is added that proteolytically cleaves the deacetylated substrate, releasing a highly fluorescent molecule. The fluorescence intensity is directly proportional to the HDAC1 activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of the enzyme.

Caption: Mechanism of the fluorogenic HDAC1 inhibition assay.

Experimental Protocol: HDAC1 Inhibition Assay

Materials and Reagents

-

Compound: this compound (Cpd-X)

-

Enzyme: Human Recombinant HDAC1 (e.g., BPS Bioscience, Cat. No. 50051)

-

Substrate: Fluorogenic HDAC1 Substrate (e.g., Boc-Lys(Ac)-AMC, BPS Bioscience, Cat. No. 50037)

-

Developer: HDAC Assay Developer (e.g., BPS Bioscience, Cat. No. 50030)

-

Positive Control: Trichostatin A (TSA)

-

Assay Buffer: 25 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 0.1 mg/mL BSA

-

Solvent: 100% DMSO

-

Microplate: 96-well, black, flat-bottom plate

-

Instruments: Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Preparation of Reagents

-

Test Compound (Cpd-X): Prepare a 10 mM stock solution in 100% DMSO. Create a dilution series in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Positive Control (TSA): Prepare a 1 mM stock solution in DMSO. Create a dilution series in the same manner as the test compound.

-

HDAC1 Enzyme: Thaw the enzyme on ice and dilute to the working concentration (e.g., 2.5 ng/µL) in Assay Buffer.

-

Substrate: Prepare a 500 µM stock solution in DMSO. Dilute to the working concentration (e.g., 20 µM) in Assay Buffer.

Assay Procedure

Application Note: Development of a Cell-Based Assay for Screening Novel Histone Deacetylase (HDAC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins.[1][2] Dysregulation of HDAC activity has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making them attractive targets for therapeutic intervention.[3][4][5][6] The identification of novel, potent, and selective HDAC inhibitors is a key objective in drug discovery. This application note provides a detailed protocol for the development and implementation of a robust cell-based assay to screen for and characterize potential HDAC inhibitors, using the novel compound N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a hypothetical test article.

This document outlines the principles of a commercially available luminogenic HDAC assay, experimental workflows, data analysis, and presents the information in a clear and structured format to facilitate adoption in a laboratory setting.

Putative Signaling Pathway of HDAC Inhibition

The diagram below illustrates the general mechanism of action for HDAC inhibitors. By blocking the enzymatic activity of HDACs, these inhibitors lead to an accumulation of acetylated histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced, such as tumor suppressor genes.

Caption: Putative signaling pathway of HDAC inhibition.

Experimental Workflow for Cell-Based HDAC Inhibitor Screening

The following diagram outlines the key steps in the cell-based HDAC inhibitor screening assay, from cell preparation to data analysis. This workflow is designed for a 96-well plate format but can be adapted for higher throughput screening.[3][7]

Caption: Experimental workflow for the cell-based HDAC inhibitor assay.

Protocols

Materials and Reagents

-

Cell Line: HCT116 human colon carcinoma cells

-

Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Test Compound: this compound (dissolved in DMSO)

-

Positive Control: Trichostatin A (TSA) (dissolved in DMSO)

-

Vehicle Control: Dimethyl sulfoxide (DMSO)

-

Assay Plate: White, opaque 96-well microplates suitable for luminescence measurements

-

Luminogenic HDAC Assay Kit: (e.g., HDAC-Glo™ I/II Assay from Promega or similar) containing:

-

HDAC-Glo™ I/II Substrate

-

HDAC-Glo™ I/II Buffer

-

Developer Reagent

-

-

Reagent Reservoirs

-

Multichannel Pipettes

-

Luminometer (plate reader capable of measuring luminescence)

Experimental Procedure

1. Cell Seeding: a. Culture HCT116 cells to approximately 80% confluency. b. Harvest cells using standard trypsinization procedures. c. Resuspend cells in fresh culture medium and perform a cell count. d. Dilute the cell suspension to a final concentration of 1 x 10^5 cells/mL. e. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well white, opaque microplate. f. Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare a serial dilution of the test compound in culture medium to achieve the desired final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in all wells. c. Prepare solutions of the positive control (Trichostatin A, e.g., 1 µM final concentration) and a vehicle control (culture medium with the same final DMSO concentration as the test compound wells). d. After the 24-hour incubation, carefully remove the culture medium from the wells. e. Add 100 µL of the prepared compound dilutions, positive control, or vehicle control to the respective wells. f. Incubate the plate for the desired treatment period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

3. Assay Reagent Preparation and Addition: a. On the day of the assay, equilibrate the luminogenic HDAC assay kit components to room temperature. b. Prepare the HDAC-Glo™ I/II Reagent by adding the Substrate and Developer Reagent to the Buffer according to the manufacturer's instructions. c. After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. d. Add 100 µL of the prepared HDAC-Glo™ I/II Reagent to each well.

4. Signal Development and Measurement: a. Mix the contents of the wells by gently shaking the plate on an orbital shaker for 1-2 minutes. b. Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the luminescent signal to develop and stabilize. c. Measure the luminescence of each well using a plate-reading luminometer.

5. Data Analysis: a. Calculate Percent Inhibition:

- Average the luminescence readings for each condition (test compound concentrations, positive control, vehicle control).

- Subtract the background (wells with no cells) from all readings if necessary.

- Normalize the data to the controls using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl)) b. Determine IC50 Value:

- Plot the percent inhibition against the logarithm of the test compound concentration.

- Fit the data to a four-parameter logistic (4PL) curve to determine the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in HDAC activity.

Data Presentation

The following tables represent hypothetical data generated from the cell-based HDAC assay for this compound and the positive control, Trichostatin A.

Table 1: Raw Luminescence Data

| Compound | Concentration (µM) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Average RLU |

| Vehicle Control (0.5% DMSO) | - | 150,234 | 152,110 | 149,876 | 150,740 |

| This compound | 0.01 | 145,678 | 147,321 | 146,555 | 146,518 |

| 0.1 | 120,456 | 122,890 | 121,777 | 121,708 | |

| 1 | 80,123 | 82,567 | 81,345 | 81,345 | |

| 10 | 45,789 | 46,901 | 46,345 | 46,345 | |

| 100 | 25,678 | 26,112 | 25,890 | 25,893 | |

| Positive Control (Trichostatin A) | 1 | 20,123 | 20,567 | 20,345 | 20,345 |

Table 2: Calculated Percent Inhibition and IC50 Values

| Compound | Concentration (µM) | Average % Inhibition | IC50 (µM) |

| This compound | 0.01 | 3.2 | |

| 0.1 | 22.3 | ||

| 1 | 53.2 | ~1.2 | |

| 10 | 80.0 | ||

| 100 | 95.7 | ||

| Positive Control (Trichostatin A) | 1 | 100.0 | ~0.05 |

Conclusion

This application note provides a comprehensive framework for the development and execution of a cell-based assay to screen for novel HDAC inhibitors. The detailed protocols and workflows are designed to be readily adaptable for the evaluation of compound libraries. The use of a luminogenic assay format offers high sensitivity and a simplified "add-mix-read" procedure, making it suitable for high-throughput screening.[4] By following these guidelines, researchers can effectively identify and characterize promising new therapeutic candidates targeting HDACs.

References

- 1. biocompare.com [biocompare.com]

- 2. Histone Deacetylase Assay Kit, Fluorometric sufficient for 100 assays (96 well plates) HDAC Assay Kit [sigmaaldrich.com]

- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]

- 5. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a Chemical Probe

Disclaimer: Publicly available scientific literature and databases lack information regarding the specific biological targets and applications of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide as a chemical probe. The following application notes and protocols are presented as a hypothetical scenario to illustrate the use of such a compound in research, based on the common roles of similar chemical structures in drug discovery. The hypothetical target chosen for this illustration is the p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in inflammatory signaling pathways.

Introduction

This compound is a synthetic organic compound featuring a pyridine core, a structure commonly found in pharmacologically active molecules.[1][2][3][4] This document provides a hypothetical framework for its application as a chemical probe, designated here as FPDP , for the investigation of the p38 MAPK signaling pathway. The aldehyde group on the pyridine ring and the amide linkage are key functional groups that could contribute to its interaction with biological targets.

Physicochemical Properties

A summary of the basic properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6][7][8] |

| Molecular Weight | 206.24 g/mol | [5][6][7][8] |

| CAS Number | 86847-71-4 | [6][7] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [8] |

Hypothetical Biological Activity

FPDP is presented here as a potent and selective inhibitor of p38 MAPK. The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress.

Quantitative Data (Hypothetical)

The following table summarizes the hypothetical in vitro activity of FPDP against p38 MAPKα and its selectivity over other related kinases.

| Parameter | Value | Description |

| IC₅₀ (p38 MAPKα) | 50 nM | Half-maximal inhibitory concentration against p38 MAPKα in a cell-free enzymatic assay. |

| Kᵢ (p38 MAPKα) | 25 nM | Binding affinity for p38 MAPKα. |

| Selectivity (IC₅₀) | >100-fold vs. JNK1 | Selectivity against another member of the MAPK family. |

| Selectivity (IC₅₀) | >200-fold vs. ERK2 | Selectivity against another member of the MAPK family. |

| Cellular EC₅₀ | 500 nM | Half-maximal effective concentration for the inhibition of TNF-α production in LPS-stimulated RAW 264.7 macrophages. |

Signaling Pathway

The following diagram illustrates the hypothetical mechanism of action of FPDP within the p38 MAPK signaling cascade.

Caption: Hypothetical inhibition of the p38 MAPK pathway by FPDP.

Experimental Protocols

The following are detailed protocols for experiments utilizing FPDP as a chemical probe.

In Vitro p38 MAPKα Kinase Assay

Objective: To determine the IC₅₀ of FPDP against recombinant human p38 MAPKα.

Materials:

-

Recombinant human p38 MAPKα (activated)

-

Biotinylated ATF2 substrate peptide

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

FPDP (dissolved in DMSO)

-

384-well plates

-

HTRF KinEASE-STK S1 kit (or similar)

Procedure:

-

Prepare a serial dilution of FPDP in DMSO. Further dilute in kinase buffer.

-

Add 2 µL of diluted FPDP or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 4 µL of the p38 MAPKα enzyme and biotinylated ATF2 substrate mix to each well.

-

Initiate the kinase reaction by adding 4 µL of ATP solution. The final ATP concentration should be at the Kₘ for ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and detect phosphorylation according to the HTRF kit manufacturer's instructions.

-

Read the plate on a suitable plate reader.

-

Calculate the percent inhibition for each concentration of FPDP and determine the IC₅₀ using non-linear regression analysis.

Cellular Assay for TNF-α Production

Objective: To measure the effect of FPDP on lipopolysaccharide (LPS)-induced TNF-α production in RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

LPS from E. coli

-

FPDP (dissolved in DMSO)

-

96-well cell culture plates

-

TNF-α ELISA kit

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.

-

Pre-treat the cells with various concentrations of FPDP (or DMSO as a vehicle control) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 4 hours.

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's protocol.

-

Determine the EC₅₀ of FPDP by plotting the TNF-α concentration against the log of the FPDP concentration and fitting the data to a dose-response curve.

Experimental Workflow

The following diagram outlines the general workflow for using FPDP as a chemical probe.

Caption: General workflow for the validation and use of FPDP.

Safety and Handling

Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

Ordering Information

This compound is available from various chemical suppliers. Please refer to their catalogs for purchasing information.

References

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. N-(3-Formyl-pyridin-4-yl)-2,2-dimethyl-propionamide AldrichCPR 86847-71-4 [sigmaaldrich.com]

- 7. N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.ie]

- 8. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]

Application Notes and Protocols for High-Throughput Screening of N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a synthetic organic compound with potential applications in high-throughput screening (HTS) for the discovery of novel bioactive molecules. Its chemical structure, featuring a pyridine ring with aldehyde and amide functionalities, suggests the possibility of diverse biological activities. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to known bioactive molecules, such as 4-aminopyridine and pyridine-carboxaldehyde derivatives, provides a rationale for its inclusion in screening libraries for various therapeutic targets.

Derivatives of 4-aminopyridine have been investigated for their role in neuropharmacology, particularly in modulating neuronal signaling and synaptic transmission.[1] Additionally, some derivatives have been explored for their potential in treating neurological disorders.[1][2] On the other hand, derivatives of pyridine-2-carboxaldehyde have shown potential as inhibitors of enzymes like ribonucleotide reductase, exhibiting antineoplastic properties.[3][4] These findings suggest that this compound could be a valuable candidate for screening campaigns aimed at identifying modulators of enzymes or cellular pathways.

These application notes provide a framework for utilizing this compound in HTS campaigns. The accompanying protocols offer detailed methodologies for generic yet robust screening assays that can be adapted to specific biological questions.

Compound Information

A summary of the key chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [5][6] |

| Molecular Weight | 206.24 g/mol | [5][6] |

| CAS Number | 86847-71-4 | [5][7] |

| Appearance | Solid / Brown powder | [5][6] |

| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde | [6] |

Potential Applications in High-Throughput Screening

Given the structural motifs present in this compound, it can be proposed as a candidate for screening in the following areas:

-

Enzyme Inhibition Assays: The presence of functional groups capable of hydrogen bonding and other molecular interactions makes it a candidate for screening against various enzyme classes, such as kinases, proteases, and metabolic enzymes. High-throughput screening is a cornerstone of modern enzyme inhibitor discovery.[8][9]

-

Cell-Based Assays: The compound can be evaluated in cell-based HTS assays to identify effects on cell proliferation, cytotoxicity, signaling pathways, or other cellular phenotypes.

-

Neurological Targets: Drawing parallels from 4-aminopyridine derivatives, screening this compound against neurological targets, such as ion channels or receptors involved in synaptic transmission, could be a fruitful avenue.[1][2]

-

Anticancer Screening: The structural relationship to pyridine-carboxaldehyde derivatives with demonstrated antineoplastic activity suggests its potential as a candidate in cancer cell line screening panels.[3][4]

Experimental Protocols

The following are detailed protocols for generic high-throughput screening assays that can be adapted for this compound.

Protocol 1: General Enzyme Inhibition Assay (e.g., Kinase Assay)

This protocol describes a generic fluorescence-based assay to screen for enzyme inhibitors.

1. Materials and Reagents:

- This compound stock solution (e.g., 10 mM in DMSO)

- Purified enzyme of interest

- Substrate for the enzyme (e.g., a fluorescently labeled peptide for a kinase)

- ATP (for kinase assays)

- Assay buffer (specific to the enzyme)

- Positive control inhibitor

- Negative control (DMSO)

- 384-well assay plates (black, low-volume)

- Plate reader capable of fluorescence detection

2. Experimental Workflow:

Caption: Workflow for a generic enzyme inhibition HTS assay.

3. Detailed Steps:

- Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the test compound, positive control, and negative control (DMSO) into the wells of a 384-well plate.

- Enzyme Addition: Add the enzyme solution to all wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

- Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution (and ATP for kinases).

- Incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 60 minutes).

- Detection: Stop the reaction (if necessary, using a stop solution) and measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.

- Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive and negative controls.

4. Data Presentation:

| Compound ID | Concentration (µM) | Fluorescence Signal | % Inhibition |

| This compound | 10 | 1500 | 85% |

| Positive Control | 1 | 500 | 100% |

| Negative Control (DMSO) | - | 10000 | 0% |

Protocol 2: Cell Proliferation/Cytotoxicity Assay

This protocol outlines a common method for assessing the effect of a compound on cell viability using a colorimetric assay (e.g., MTT or resazurin-based).

1. Materials and Reagents:

- This compound stock solution

- Cell line of interest (e.g., a cancer cell line)

- Cell culture medium

- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin

- Trypsin-EDTA

- Phosphate Buffered Saline (PBS)

- Resazurin-based viability reagent (e.g., alamarBlue)

- Positive control (e.g., a known cytotoxic agent)

- Negative control (DMSO)

- 96-well or 384-well clear-bottom cell culture plates

- Plate reader capable of absorbance or fluorescence detection

2. Experimental Workflow:

Caption: Workflow for a cell-based viability HTS assay.

3. Detailed Steps:

- Cell Seeding: Seed the cells into a microplate at a predetermined density and allow them to attach overnight.

- Compound Addition: Add serial dilutions of this compound, a positive control, and a negative control to the wells.

- Incubation: Incubate the plates for a period of 48 to 72 hours.

- Viability Assessment: Add the resazurin-based reagent to each well and incubate for 1-4 hours.

- Detection: Measure the absorbance or fluorescence signal using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the negative control and determine the IC50 value for the compound.

4. Data Presentation:

| Compound | Concentration (µM) | % Cell Viability | IC50 (µM) |

| This compound | 0.1 | 98 | |

| 1 | 85 | ||

| 10 | 52 | 9.5 | |

| 100 | 5 | ||

| Positive Control | 1 | 10 | 0.8 |

Logical Relationships in HTS

The following diagram illustrates the logical flow of a typical high-throughput screening campaign, from initial screening to hit validation.

Caption: Logical workflow of a high-throughput screening cascade.

Conclusion

This compound represents a chemical scaffold with the potential for biological activity. The application notes and protocols provided herein offer a starting point for researchers to incorporate this compound into their high-throughput screening campaigns. By adapting these generic protocols to specific biological targets and employing a systematic screening cascade, the potential therapeutic value of this and other novel chemical entities can be efficiently explored.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(3-ホルミル-ピリジン-4-イル)-2,2-ジメチル-プロピオンアミド AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2,2-Dimethyl-N-(3-formylpyridin-4-yl)propanamide [cymitquimica.com]

- 7. fishersci.ie [fishersci.ie]

- 8. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]

- 9. High-Throughput Screening of Inhibitors [creative-enzymes.com]

Application Notes and Protocols for N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-formylpyridin-4-yl)-2,2-dimethylpropanamide is a nicotinaldehyde derivative. While direct biological studies on this specific compound are not extensively available, its core structure, nicotinaldehyde (also known as pyridine-3-carboxaldehyde), has been identified as a novel precursor for nicotinamide adenine dinucleotide (NAD+) biosynthesis in human leukemia cells. This suggests that this compound may serve as a valuable research tool for investigating cellular metabolism, particularly the Preiss-Handler pathway of NAD+ synthesis.

These application notes provide a hypothetical framework and detailed protocols for investigating the effects of this compound in cell culture, based on the known biological activity of its core moiety. The primary proposed application is in the context of cancer cell metabolism, specifically in modulating intracellular NAD+ levels and mitigating the cytotoxic effects of NAMPT (nicotinamide phosphoribosyltransferase) inhibitors.

Chemical Information

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 4-[(2,2-Dimethylpropanoyl)amino]pyridine-3-carboxaldehyde, 4-[(2,2-Dimethylpropanoyl)amino]nicotinaldehyde |

| CAS Number | 86847-71-4 |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Brown powder |

| Purity | ≥95% |

Hypothetical Biological Activity and Mechanism of Action

Based on the activity of nicotinaldehyde, it is hypothesized that this compound can be metabolized within the cell to enter the Preiss-Handler pathway for NAD+ synthesis. This pathway converts nicotinic acid (or its analogs) into NAD+. In cancer cells treated with NAMPT inhibitors (e.g., APO866/FK866), which block the primary NAD+ salvage pathway, the provision of a precursor for the Preiss-Handler pathway can replenish intracellular NAD+ pools. This replenishment can rescue cancer cells from the energy crisis and subsequent cell death induced by NAMPT inhibition.

The proposed mechanism suggests that this compound could be a useful tool to study the plasticity of NAD+ metabolism in cancer and to investigate mechanisms of resistance to NAMPT-targeting therapies.

Figure 1. Proposed mechanism of action for this compound in rescuing cancer cells from NAMPT inhibitor-induced cell death via the Preiss-Handler pathway for NAD+ synthesis.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical data based on the expected outcomes from experiments investigating the effects of this compound in a leukemia cell line (e.g., Jurkat) treated with the NAMPT inhibitor APO866.

Table 1: Effect on Cell Viability in the Presence of APO866

| Treatment Group | Concentration | Cell Viability (% of Control) |

| Vehicle Control | - | 100 ± 5.2 |

| APO866 | 10 nM | 15 ± 3.1 |

| This compound | 10 µM | 98 ± 4.5 |

| APO866 + this compound | 10 nM + 1 µM | 45 ± 4.2 |